![molecular formula C9H21NO3Si B13503714 (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid is a derivative of amino acids, specifically designed to incorporate a tert-butyldimethylsilyl (TBDMS) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid typically involves the protection of the hydroxyl group of serine or threonine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. This compound can participate in biochemical pathways by mimicking natural amino acids, thereby influencing protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-hydroxypropanoic acid: Lacks the TBDMS protecting group.
(2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoic acid: Contains a tert-butyldiphenylsilyl group instead of TBDMS.
Uniqueness
The presence of the TBDMS group in (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid provides unique steric and electronic properties, making it particularly useful in selective synthetic transformations and protecting group strategies.
Eigenschaften
Molekularformel |
C9H21NO3Si |
|---|---|
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoic acid |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-6-7(10)8(11)12/h7H,6,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
GCHZIDHLCYJWEH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
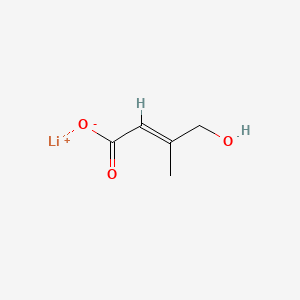
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
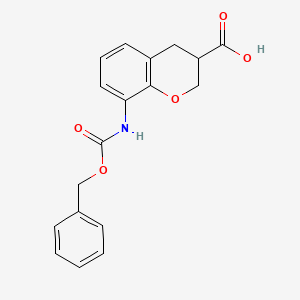
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
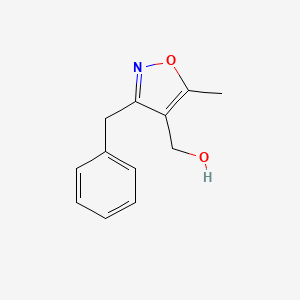
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
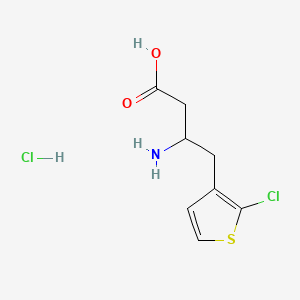
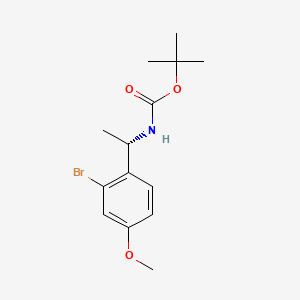
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
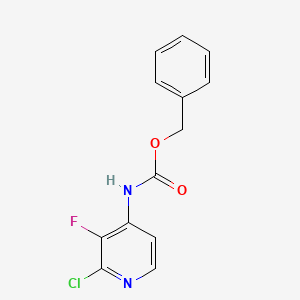
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)

